6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with benzyl bromide and methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly solvents could be applied .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and anticancer activities.
Thiadiazole: Exhibits antimicrobial and anti-inflammatory properties.
Benzyl derivatives: Often used in medicinal chemistry for their pharmacological activities.
Uniqueness
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combined structural features, which allow it to exhibit a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C16H19N5O2S2 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-benzyl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O2S2/c1-25(22,23)20-9-7-13(8-10-20)15-17-18-16-21(15)19-14(24-16)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
DOXMTQDFCUGBMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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